3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4H-1,2,4-triazole hydrochloride
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Overview
Description
“3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4H-1,2,4-triazole hydrochloride” is a chemical compound with the CAS Number: 1864003-30-4 . It has a molecular weight of 204.66 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C7H12N4O.ClH/c1-12-5-2-6 (8-3-5)7-9-4-10-11-7;/h4-6,8H,2-3H2,1H3, (H,9,10,11);1H/t5-,6+;/m1./s1 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 204.66 . It is a powder that is stored at room temperature .Scientific Research Applications
Pharmaceutical Applications
The synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring has been a focal point of research, highlighting the potential of these compounds in drug development. The core motif of 1,2,4-triazoles is critical in the structure of clinical drugs across a spectrum of therapeutic areas, including antiviral, anticancer, and antidepressant medications. The ability to synthesize diverse derivatives, as reported by Prasad et al. (2021), suggests the adaptability of this chemical structure in creating pharmacologically active compounds (Prasad et al., 2021).
Corrosion Inhibition
The triazole derivatives have been identified as effective corrosion inhibitors, especially for mild steel in acidic media. The research indicates that these compounds can significantly reduce the corrosion rate, which is valuable in industrial applications where metal preservation is critical. The efficiency of these inhibitors is attributed to their adsorption behavior on the metal surface, as detailed in studies by Li et al. (2007) and Bentiss et al. (2009), which explore the mechanisms through which these compounds protect against corrosion (Li et al., 2007; Bentiss et al., 2009).
Material Science and Chemical Synthesis
In material science, the properties of triazole compounds, such as solubility and thermodynamics, are of particular interest. Research by Volkova et al. (2020) on a novel antifungal compound demonstrates the relevance of 1,2,4-triazole derivatives in developing materials with specific physicochemical properties. The study emphasizes the solubility in various solvents and the thermodynamic parameters of these compounds, which are crucial for their application in pharmaceutical formulations (Volkova et al., 2020).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of triazole derivatives are significant, with several studies highlighting their potential as bioactive agents. The synthesis and evaluation of new 1,2,4-triazole derivatives for their antimicrobial properties suggest a promising avenue for the development of novel therapeutics. These compounds have shown efficacy against a range of microbial strains, underscoring their importance in addressing resistance issues in antimicrobial therapy (Sumrra et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.ClH/c1-12-5-2-6(8-3-5)7-9-4-10-11-7;/h4-6,8H,2-3H2,1H3,(H,9,10,11);1H/t5-,6+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQDBJHFAVCMDA-IBTYICNHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)C2=NC=NN2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H](NC1)C2=NC=NN2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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